
SN-38-d3 Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SN-38-d3 Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₂₅D₃N₂O₁₁ and its molecular weight is 571.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Metabolism Studies
Role in Pharmacokinetics
SN-38-d3 glucuronide is instrumental in understanding the metabolic pathways of irinotecan. Studies have shown that the formation of SN-38 glucuronide is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1. Research indicates that variations in UGT1A1 gene polymorphisms can significantly affect the glucuronidation rates of SN-38, influencing both drug efficacy and toxicity profiles .
Analytical Techniques
The quantification of this compound is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of irinotecan, SN-38, and SN-38 glucuronide, allowing researchers to assess drug levels accurately in biological samples . This method enhances our understanding of how different factors, such as genetic variability and co-administered drugs, impact drug metabolism.
Cancer Therapy Applications
Enhanced Antitumor Activity
Research has demonstrated that SN-38 exhibits potent antitumor activity against various cancer types, including colorectal, breast, and lung cancers. The conversion of SN-38 to its glucuronide form can modulate its therapeutic effects. While SN-38 is highly cytotoxic, its glucuronide form may play a role in reducing systemic toxicity by facilitating excretion .
Combination Therapies
The interaction between SN-38 and other therapeutic agents has been studied extensively. For instance, histone deacetylase inhibitors (HDACis) have been shown to inhibit the glucuronidation process of SN-38, potentially increasing its active form's accumulation and enhancing anticancer effects . This suggests that strategic combinations of drugs could optimize treatment regimens for better patient outcomes.
Drug Delivery Systems
Nanoparticle Formulations
Innovative drug delivery systems utilizing nanoparticles have been developed to enhance the solubility and stability of SN-38 and its derivatives. For example, polymeric micelles and liposomal formulations have shown improved pharmacokinetic profiles and reduced side effects compared to conventional irinotecan treatments . These systems can encapsulate this compound to ensure targeted delivery to tumor sites while minimizing exposure to healthy tissues.
Case Studies
属性
分子式 |
C₂₈H₂₅D₃N₂O₁₁ |
---|---|
分子量 |
571.55 |
同义词 |
4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 4-Deoxy-β-D-glucopyranosiduronic Acid; (4S)-4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indoliz |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。